N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Beschreibung
The compound N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide (hereafter referred to as Compound A) is a benzimidazole-derived acetohydrazide characterized by a thioether linkage, a brominated propenylidene moiety, and a methyl-substituted benzimidazole core. This article compares Compound A with structurally related analogs, focusing on synthesis, physicochemical properties, and inferred bioactivity.
Eigenschaften
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c1-24-17-10-6-5-9-16(17)22-19(24)26-13-18(25)23-21-12-15(20)11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,25)/b15-11-,21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFSHZYLRXKBV-YPDNTVNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC(=CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Core Structural Features
Compound A comprises three key domains:
Benzimidazole core : 1-methyl-1H-benzimidazole-2-thio group.
Hydrazide backbone : Acetohydrazide functionalized with a brominated propenylidene group.
Substituents : A (2E,2Z)-2-bromo-3-phenylallylidene moiety.
Table 1: Structural Comparison of Compound A with Analogs
Key Differences and Implications
- Heterocycle Replacement : Replacing benzimidazole with benzothiazole () or triazole () alters electronic properties and binding affinity. Benzimidazole’s planar structure may enhance DNA intercalation, whereas benzothiazole’s sulfur atom could improve metabolic stability.
- Methyl vs. Benzyl Groups : Methyl substitution at N1 (as in Compound A ) reduces steric hindrance compared to the benzyl group in , possibly enhancing solubility.
General Methodology
Synthesis of acetohydrazide derivatives typically follows a three-step process ():
Formation of benzimidazole/benzothiazole intermediates via condensation of diamine derivatives with aldehydes or esters.
Hydrazide formation by reacting esters with hydrazine hydrate.
Condensation with aldehydes to generate hydrazone derivatives.
Example :
- Compound A likely derives from condensation of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with 2-bromo-3-phenylpropenal under acidic conditions (e.g., acetic acid in ethanol), analogous to methods in .
Comparative Reaction Conditions
Physicochemical Data
- Melting Points : Benzimidazole derivatives (e.g., ) exhibit higher melting points (188–191°C) compared to benzothiazole analogs, suggesting stronger intermolecular interactions.
- Solubility: The bromo-propenylidene group in Compound A may reduce aqueous solubility relative to non-halogenated analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
